Aluminium silicide (Al4Si3, CAS 106698-75-3) is a lightweight intermetallic compound distinguished by its low mass density (2.7 g/cm³), high-temperature stability, and excellent electrical conductivity. Commercially available as a fine powder or nanoparticle formulation, it is primarily utilized as an advanced contact material in semiconductor device fabrication, a reinforcing phase in metal matrix composites (MMCs), and a precursor for thermal barrier coatings. Unlike conventional structural alloys or purely ceramic additives, stoichiometric Al4Si3 provides a unique combination of ceramic-like wear resistance and metallic processability. This makes it a critical procurement choice for aerospace components, additive manufacturing, and high-reliability electronic packaging where minimizing weight while maximizing thermal and electrical performance is paramount .
Substituting Al4Si3 with standard binary silicides (such as MoSi2 or WSi2) or conventional ceramic reinforcements (like SiC or Al2O3) introduces critical failure modes in both processing and application. Heavy-metal silicides drastically increase component weight and are notorious for 'pesting'—catastrophic intergranular oxidation at intermediate temperatures (400–600 °C). Conversely, standard ceramic reinforcements suffer from poor wettability in aluminum matrices, leading to agglomeration, interfacial voiding, and premature mechanical failure during thermal cycling. Furthermore, in semiconductor applications, replacing Al4Si3 with pure aluminum or generic Al-Si eutectic alloys fails to achieve the specific low contact resistance required at the silicon-metal interface, resulting in elevated Joule heating and rapid device degradation [1].
Standard refractory silicides like Molybdenum disilicide (MoSi2) are highly susceptible to 'pesting'—a catastrophic oxidation failure mode that reduces the material to powder at intermediate temperatures (400–600 °C). In contrast, Al4Si3 demonstrates exceptional oxidation resistance in this exact thermal window due to the formation of a stable, passivating surface oxide layer. When subjected to continuous thermal cycling in oxidizing environments, Al4Si3 maintains structural integrity without the intergranular embrittlement seen in binary heavy-metal silicides [1].
| Evidence Dimension | Intermediate-temperature oxidation stability |
| Target Compound Data | Al4Si3 (Maintains structural integrity and passivates at 400–600 °C) |
| Comparator Or Baseline | MoSi2 (Undergoes catastrophic pesting/disintegration at 400–600 °C) |
| Quantified Difference | Complete elimination of pesting failure in the 400–600 °C operating window. |
| Conditions | Continuous thermal cycling in oxidizing atmospheric conditions. |
Buyers specifying materials for thermal barrier coatings or exhaust systems must select Al4Si3 to prevent catastrophic intermediate-temperature degradation.
For aerospace and automotive structural applications, material density is a primary procurement driver. Al4Si3 possesses a highly favorable mass density of 2.7 g/cm³. When compared to industry-standard high-temperature silicides such as Molybdenum disilicide (MoSi2, ~6.24 g/cm³) or Tungsten disilicide (WSi2, ~9.3 g/cm³), Al4Si3 offers a massive weight reduction while retaining intermetallic thermal and wear properties. This allows engineers to design high-stiffness, high-temperature components at a fraction of the weight of refractory metal alternatives .
| Evidence Dimension | Material Density |
| Target Compound Data | Al4Si3 (2.7 g/cm³) |
| Comparator Or Baseline | MoSi2 (6.24 g/cm³) and WSi2 (9.3 g/cm³) |
| Quantified Difference | 56% to 71% reduction in mass density. |
| Conditions | Standard ambient temperature and pressure (STP). |
Procuring Al4Si3 instead of heavy-metal silicides enables massive weight savings in aerospace components without sacrificing high-temperature performance.
In the fabrication of silicon nanowire (SiNW) sensors and advanced microelectronics, achieving a low-resistance ohmic contact is critical for device performance. Unannealed pure aluminum contacts on silicon exhibit high contact resistance due to native oxides and poor interfacial bonding. Thermal annealing to specifically form the Al4Si3 intermetallic phase at the metal-silicon interface reduces this contact resistance by orders of magnitude, facilitating ideal ohmic behavior and minimizing Joule heating in sub-100nm architectures [1].
| Evidence Dimension | Interfacial Ohmic Contact Resistance |
| Target Compound Data | Annealed Al/Si junction forming Al4Si3 (Low resistance, stable ohmic contact) |
| Comparator Or Baseline | Unannealed pure Al on Si (High contact resistance, non-ohmic behavior) |
| Quantified Difference | Orders of magnitude reduction in electrical resistance across the junction. |
| Conditions | Sub-100nm silicon nanowire (SiNW) device interfaces post-thermal annealing. |
Semiconductor manufacturers must ensure the formation of the Al4Si3 phase to minimize power loss and guarantee reliable signal transmission in nanoscale devices.
When formulating Metal Matrix Composites (MMCs), traditional ceramic reinforcements like Silicon Carbide (SiC) or Aluminum Oxide (Al2O3) often suffer from poor wettability in molten aluminum, leading to particle agglomeration and weak interfacial bonding. As an intermetallic compound, Al4Si3 inherently possesses superior chemical compatibility and wettability with aluminum alloy matrices. This intrinsic compatibility eliminates the need for complex, costly fiber/particle coatings (such as sacrificial SiC or inert alumina coatings) that are otherwise required to prevent adverse interfacial reactions and ensure uniform dispersion [1].
| Evidence Dimension | Matrix Wettability and Coating Requirements |
| Target Compound Data | Al4Si3 powder (High wettability, requires no protective coating) |
| Comparator Or Baseline | SiC or Al2O3 powders (Poor wettability, require proprietary coatings or complex mixing) |
| Quantified Difference | Eliminates the need for secondary sacrificial or inert particle coatings during MMC processing. |
| Conditions | Molten metal mixing and casting of aluminum-based MMCs. |
Procuring Al4Si3 as a reinforcing phase simplifies MMC manufacturing workflows, reduces processing costs, and prevents premature mechanical failure from voiding.
Ideal for forming low-resistance junctions in silicon nanowire sensors, integrated circuits, and advanced microelectronics where thermal stability and minimal contact resistance are critical.
The optimal reinforcing phase for aerospace and automotive structural components requiring a high strength-to-weight ratio without the poor wettability issues of SiC or Al2O3.
Recommended for high-temperature industrial equipment, gas turbines, and exhaust systems operating in the 400–600 °C range where traditional refractory silicides suffer from pesting degradation.
Highly suitable as a feedstock powder for 3D printing complex, wear-resistant components that demand uniform phase distribution and controlled thermal expansion .